![molecular formula C16H12O2 B11872428 9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)
9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one is a complex organic compound that belongs to the class of dihydronaphthofurans.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one typically involves the annulation of naphthols with various reagents. One common method is the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available Pd/C and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydro compounds with varying degrees of saturation .
Applications De Recherche Scientifique
9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including anti-tumor and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one involves its interaction with specific molecular targets and pathways. For instance, in the context of cancer treatment, the compound may inhibit the activity of certain tyrosine kinases involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: This compound shares a similar core structure but differs in its oxidation state and functional groups.
Uniqueness
9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one is unique due to its specific structural features and the resulting chemical reactivity.
Propriétés
Formule moléculaire |
C16H12O2 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
9,10-dihydro-8H-naphtho[7,6-b][1]benzofuran-7-one |
InChI |
InChI=1S/C16H12O2/c17-14-6-3-4-10-8-13-11-5-1-2-7-15(11)18-16(13)9-12(10)14/h1-2,5,7-9H,3-4,6H2 |
Clé InChI |
NTAMCLGFRRBADR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C=C2C(=O)C1)OC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11872345.png)

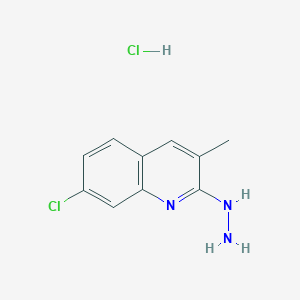
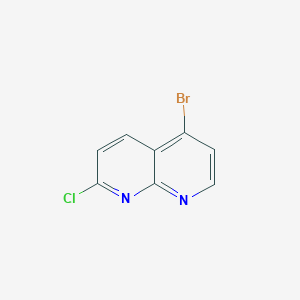


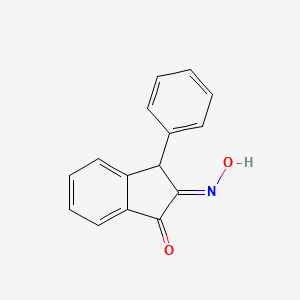

![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)

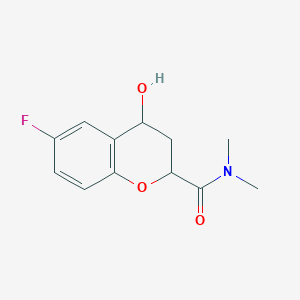
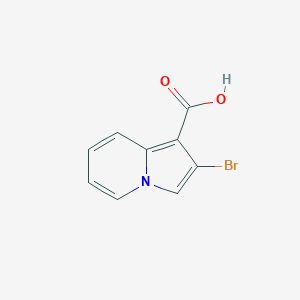
![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
